1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
Description
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5/c23-18-7-4-8-19(15-18)26-11-13-27(14-12-26)22-21-16-20(17-5-2-1-3-6-17)25-28(21)10-9-24-22/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFZRTTVRUVJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to optimize yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues and Substituent Effects
The compound belongs to the arylpiperazine class, which includes derivatives with varying aromatic substituents. Key structural analogues include:
| Compound Name | Substituents on Piperazine | Core Structure | Key Differences |
|---|---|---|---|
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-chlorophenyl | Simple phenyl ring | Lacks pyrazolo-pyrazine core |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ group | Simple phenyl ring | Electron-withdrawing CF₃ vs. Cl |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 4-OCH₃ group | Simple phenyl ring | Electron-donating OCH₃ vs. Cl |
| 1-(2-Phenylethyl)piperazine | 2-phenylethyl | Alkyl chain | Flexible ethyl linker vs. rigid core |
| Pyrazolo-pyrazine derivatives | Pyrazolo[1,5-a]pyrazine | Heterocyclic core | Enhanced π-π stacking and rigidity |
Structural Impact :
Pharmacological Activity Comparison
Serotonin Receptor Modulation:
- mCPP: Acts as a 5-HT₂C/5-HT₂A partial agonist, linked to anxiolytic and hallucinogenic effects .
- TFMPP : Potent 5-HT₁B/5-HT₂A agonist with stimulant properties .
- Target Compound : The pyrazolo-pyrazine core may shift selectivity toward 5-HT₁A or 5-HT₇ receptors due to steric and electronic effects .
Antagonistic Potency (Rodent Studies):
| Compound | 5-HT₂ Receptor IC₅₀ (μM) | 5-HT₁A Receptor IC₅₀ (μM) |
|---|---|---|
| mCPP | 0.25–4.0 | >32 |
| TFMPP | 0.5–8.0 | >32 |
| Pyrazolo-pyrazine | Data pending | Data pending |
Key Finding : mCPP and TFMPP exhibit similar 5-HT₂ antagonism, but the target compound’s pyrazolo-pyrazine core may enhance CNS penetration and receptor residence time .
Metabolic and Toxicological Profiles
- mCPP : Metabolized via hydroxylation and piperazine degradation to 3-chloroaniline derivatives, detectable in urine .
- Target Compound: The pyrazolo-pyrazine core may resist metabolic degradation, prolonging half-life.
- Differentiation from Precursors : Unlike trazodone-derived mCPP, the target compound lacks a triazolopyridine moiety, simplifying metabolic tracking .
Biological Activity
1-(3-Chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of 380.9 g/mol. The structure includes a piperazine ring substituted with a 3-chlorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, which is significant for its biological activity.
Antipsychotic Activity
Research indicates that piperazine derivatives, including this compound, exhibit dopamine receptor antagonism. In studies evaluating the ability to inhibit stereotypy induced by apomorphine in mice, compounds similar to this compound demonstrated significant antagonistic effects at postsynaptic dopamine receptors .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study on piperazine derivatives showed that modifications could enhance antibacterial activity against various pathogens. The presence of the chlorophenyl and pyrazolo groups was correlated with increased effectiveness against certain bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR for this compound involves analyzing how variations in the chemical structure influence biological activity. Key findings include:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring increases lipophilicity, enhancing membrane permeability and receptor binding affinity.
- Pyrazolo Group : The incorporation of the pyrazolo moiety appears crucial for the modulation of neurotransmitter systems, particularly in psychopharmacological contexts.
Data Table: Biological Activity Overview
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Dopamine Receptor Antagonism | Significant | |
| Antimicrobial Activity | Moderate to High | |
| Neuroprotective Effects | Under Investigation |
Case Studies
- Dopaminergic Effects : A study assessed the effects of various piperazine derivatives on dopaminergic pathways in rodent models. It was found that this compound significantly reduced apomorphine-induced behaviors, suggesting potential use in treating schizophrenia or related disorders .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine scaffold could lead to enhanced antibacterial properties, supporting further exploration of this compound as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
